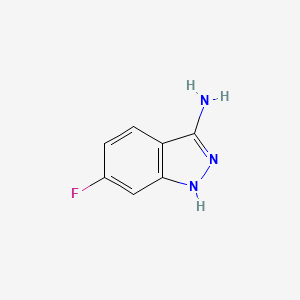

6-fluoro-1H-indazol-3-amine

Descripción general

Descripción

6-fluoro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide," which is structurally related to 6-fluoro-1H-indazol-3-amine, has been synthesized and found to inhibit the proliferation of certain cancer cell lines, indicating its potential in antitumor activity (Hao et al., 2017).

Anticancer Agents

1H-indazole-6-amine derivatives have demonstrated notable anticancer activity. Specifically, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent antiproliferative activity and non-toxicity to normal cells, suggesting its efficacy as an anticancer agent (Hoang et al., 2022).

Synthesis of Pyrimido[1,2-b]indazoles

A metal-catalyzed transformation involving 1H-indazol-3-amine, aromatic aldehydes, and alkynes leads to the creation of pyrimido[1,2-b]indazoles. This process is significant for the efficient synthesis of nitrogen ring junction pyrimido-indazoles, which have various potential applications (Palaniraja et al., 2016).

Metal Complex Formation

A study explored the coordination chemistry of Cu(2+) and Zn(2+) with a ligand derived from tren and containing a 6-indazole ring. This research contributes to understanding the metal-induced tautomerism in such complexes, with implications in various scientific applications (Verdejo et al., 2015).

Intramolecular Oxidative C–H Amination

Silver(I)-mediated intramolecular oxidative C–H amination has been employed for the synthesis of various 1H-indazoles, demonstrating an efficient method for creating these compounds, which are significant in medicinal chemistry (Park et al., 2021).

Suzuki–Miyaura Cross-Coupling Reaction

The synthesis of 3-aryl-1H-indazol-5-amine derivatives via a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions showcases an efficient approach to create these derivatives, which have various potential applications (Wang et al., 2015).

Bioevaluation of Anticancer Agents

Another study focused on the design and synthesis of 6-substituted aminoindazole derivatives, evaluating their anticancer properties. One compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent anti-proliferative activity in human colorectal cancer cells (Hoang et al., 2020).

Fluorescent Probe Synthesis

The creation of a novel molecular emissive probe using 1H-indazole-6-carboxaldehyde and tetraethylenepentamine demonstrates the versatility of indazole compounds in the field of luminescent materials and organic probes (Núñez et al., 2012).

Crystal Structure and Antitumor Activity

The synthesis and study of the crystal structure of an indazole derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, and its antitumor activity against various cancer cell lines, highlight the potential pharmaceutical applications of such compounds (Lu et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

6-Fluoro-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 .

Biochemical Pathways

The compound affects the p53/MDM2 pathway, which plays a crucial role in regulating the cell cycle and preventing cancer. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory effects against various cancer cell lines suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. For example, one study found that a compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with kinases, such as RIP2 kinase, which is involved in inflammatory responses . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical events that ultimately affect cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as those from lung, prostate, and leukemia, the compound has demonstrated significant inhibitory effects on cell proliferation . It influences cell signaling pathways, including the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as kinases, leading to their inhibition . This binding is facilitated by the compound’s unique chemical structure, which allows it to fit precisely into the enzyme’s active site. The inhibition of these enzymes results in the disruption of signaling pathways and changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibitory effects on target enzymes . Prolonged exposure may lead to degradation, reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . Higher doses may lead to toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s effects on metabolite levels have been studied, revealing its potential to alter metabolic processes in cancer cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these mechanisms is essential for optimizing the delivery and distribution of the compound in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in this process, ensuring that the compound reaches its intended site of action.

Propiedades

IUPAC Name |

6-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOGFRGFWFEFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620411 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-75-4 | |

| Record name | 6-Fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

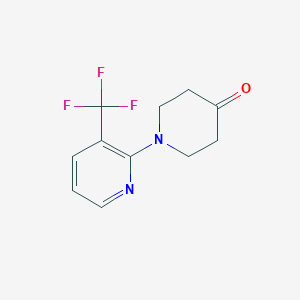

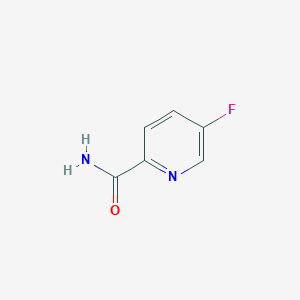

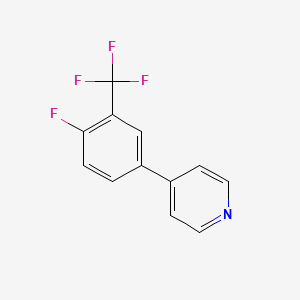

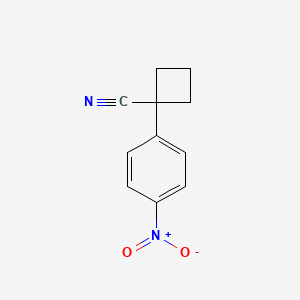

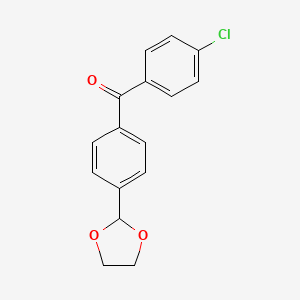

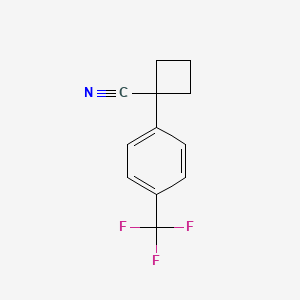

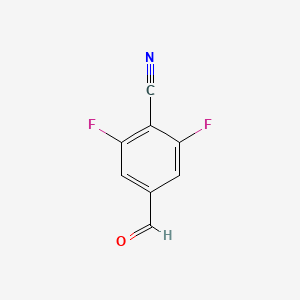

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)